Phosphorus(IV) oxide, also known as phosphorus trioxide or tetraphosphorus hexaoxide, is a chemical compound with the formula . It appears as a white crystalline solid that has a distinctive garlic-like odor. This compound is notable for its ability to act as an acid anhydride, particularly in the formation of phosphorous acid when it reacts with water. The structure of phosphorus(IV) oxide is based on the tetrahedral arrangement characteristic of elemental phosphorus, and it is less stable than its higher oxidation state counterpart, phosphorus(V) oxide () .
Phosphorus(IV) oxide can be synthesized through several methods:
Phosphorus(IV) oxide has several applications across different fields:
Studies have shown that phosphorus(IV) oxide interacts with various substances, affecting their chemical properties. It acts as an acid anhydride and can form adducts with bases. Its interaction with water leads to the formation of phosphorous acid, which plays a significant role in many biological and chemical processes. Furthermore, its reactivity with halogens produces phosphorus trihalides .
Phosphorus(IV) oxide is part of a family of phosphorus oxides that include:
Compound Name | Chemical Formula | Oxidation State | Characteristics |
---|---|---|---|
Phosphorus(I) oxide | +1 | Rare; exists primarily in gaseous form | |
Phosphorus(III) oxide | +3 | White crystalline solid; smells like garlic | |
Phosphorus(V) oxide | +5 | White powder; stable; strong dehydrating agent | |
Phosphorus tetroxide | +4 | Less common; exists in specific conditions |
Phosphorus(IV) oxide is unique due to its intermediate oxidation state and its role as both an acid anhydride and a precursor to phosphorous acid. Unlike phosphorus(V) oxide, which is more stable and commonly used as a dehydrating agent, phosphorus(IV) oxide's reactivity allows it to participate actively in various chemical processes while also being less stable than its higher oxidation state counterparts .
Phosphorus(IV) oxide represents a unique gaseous oxide of phosphorus with the molecular formula O₂P [2]. This compound is also known as phosphorus dioxide and exists as a free radical species that plays a significant role in the chemiluminescence of phosphorus and phosphine compounds [26]. The empirical formula remains identical to the molecular formula, indicating that the compound does not exist as polymeric structures under standard conditions [2].
The molecular weight of phosphorus(IV) oxide is precisely 62.973 grams per mole, with an exact mass of 62.9726 atomic mass units [2] [6]. The compound is registered under the Chemical Abstracts Service number 12164-97-5, providing a unique identifier for this specific phosphorus oxide species [2] [6]. The International Union of Pure and Applied Chemistry standard International Chemical Identifier is InChI=1S/O2P/c1-3-2, with the corresponding International Chemical Identifier Key being CJDZTJNITSFKRE-UHFFFAOYSA-N [2] [6].
Table 1: Molecular Formula and Mass Properties
Property | Value |
---|---|
Molecular Formula | O₂P |
Empirical Formula | O₂P |
Molecular Weight (g/mol) | 62.973 |
Exact Mass (u) | 62.9726 |
CAS Registry Number | 12164-97-5 |
InChI | InChI=1S/O2P/c1-3-2 |
InChI Key | CJDZTJNITSFKRE-UHFFFAOYSA-N |
SMILES | O=P[O] |
The electronic structure of phosphorus(IV) oxide is characterized by a total of seventeen valence electrons, resulting in one unpaired electron that classifies this compound as a free radical [2] [14]. The presence of this unpaired electron renders the molecule highly chemically reactive, similar to other radical species in atmospheric and combustion chemistry [14]. The spin multiplicity of phosphorus(IV) oxide is 2, indicating a doublet electronic state designated as ²A₁ [15] [27].
In the electronic configuration, phosphorus exhibits a formal oxidation state of +4, while each oxygen atom maintains an oxidation state of -2 [2]. This oxidation state assignment reflects the electron distribution within the molecule, where phosphorus has effectively donated four electrons to achieve the observed bonding arrangement [10]. The electronic structure bears similarities to other pnictogen dioxide radicals, particularly nitrogen dioxide, due to the analogous position of phosphorus and nitrogen in the periodic table [14] [26].
The bonding characteristics of phosphorus(IV) oxide involve the formation of two phosphorus-oxygen bonds through electron sharing mechanisms [10]. The electronic configuration creates a bent molecular geometry in the ground state, similar to other group 15 dioxide radicals [26]. The unpaired electron primarily resides in a molecular orbital with significant phosphorus character, contributing to the radical nature of the species [32].
Table 2: Electronic Structure and Bonding Properties
Parameter | Value |
---|---|
Total Valence Electrons | 17 |
Unpaired Electrons | 1 |
Electronic Configuration (Ground State) | Bent configuration with one unpaired electron |
Radical Type | Free radical |
Spin Multiplicity | 2 (doublet) |
Electronic State Symbol | ²A₁ |
Phosphorus Oxidation State | +4 |
Oxygen Oxidation State | -2 |
The ground state molecular geometry of phosphorus(IV) oxide adopts a bent configuration with C₂ᵥ point group symmetry [26] [27]. Experimental measurements have determined that the phosphorus-oxygen bond length is approximately 1.47 to 1.49 angstroms, indicating strong covalent bonding between the phosphorus and oxygen atoms [40]. The oxygen-phosphorus-oxygen bond angle in the ground state has been precisely measured at 135.3 degrees [40].
This bent configuration arises from the presence of the unpaired electron and the electronic repulsion effects within the molecule [26]. The geometry is analogous to that observed in nitrogen dioxide, where the central atom adopts a bent arrangement due to the influence of the unpaired electron on the molecular orbital structure [26] [35]. The C₂ᵥ symmetry reflects the equivalence of the two phosphorus-oxygen bonds and the mirror plane bisecting the molecule [15].
Vibrational spectroscopic studies have provided detailed information about the molecular structure in the ground state [15] [40]. The symmetric stretching vibration occurs at 1076 wavenumbers, while the bending mode is observed at 397 wavenumbers [15] [40]. The antisymmetric stretching vibration appears at 1328 wavenumbers, indicating the characteristic vibrational signature of the bent phosphorus(IV) oxide molecule [15] [40].
The bent geometry of phosphorus(IV) oxide influences its chemical reactivity and photochemical behavior [19] [20]. The non-linear arrangement creates a permanent dipole moment, affecting the molecule's interactions with electromagnetic radiation and other chemical species [26]. This geometric configuration is fundamental to understanding the role of phosphorus(IV) oxide in atmospheric chemistry and combustion processes [20].
Phosphorus(IV) oxide exhibits a distinctly different molecular geometry in its excited electronic state, adopting a linear configuration with C∞ᵥ point group symmetry [26] [27]. This structural transformation represents a significant change from the bent ground state geometry, reflecting the altered electronic distribution in the excited state [22] [24]. The linear arrangement in the excited state eliminates the bend angle present in the ground state, creating a straight oxygen-phosphorus-oxygen configuration [26].
The transition from the bent ground state to the linear excited state involves considerable geometric reorganization [22]. This structural change is accompanied by modifications in the vibrational frequencies and electronic properties of the molecule [15]. The excited state exhibits different spectroscopic characteristics compared to the ground state, particularly in terms of electronic absorption and emission spectra [20] [22].
The linear excited state configuration influences the photochemical behavior of phosphorus(IV) oxide [19] [20]. The symmetry change from C₂ᵥ to C∞ᵥ affects the selection rules for electronic transitions and the interaction of the molecule with electromagnetic radiation [22]. This geometric transformation is crucial for understanding the role of phosphorus(IV) oxide in chemiluminescence processes and atmospheric photochemistry [26] [20].
The energy separation between the bent ground state and linear excited state has been experimentally determined through spectroscopic measurements [15] [27]. This energy difference represents the activation barrier for the geometric transformation and influences the thermal population of the excited state under various conditions [20] [22].
Table 3: Molecular Geometry Properties
Parameter | Value |
---|---|
Ground State Geometry | Bent |
Point Group Symmetry | C₂ᵥ |
P-O Bond Length (Å) | 1.47-1.49 |
O-P-O Bond Angle (degrees) | 135.3° |
Excited State Geometry | Linear |
Excited State Point Group | C∞ᵥ |
Table 4: Vibrational Spectroscopic Data
Mode | Frequency (cm⁻¹) | Assignment |
---|---|---|
Symmetric Stretch (ν₁) | 1076 | P-O symmetric stretching |
Bending (ν₂) | 397 | O-P-O bending |
Antisymmetric Stretch (ν₃) | 1328 | P-O antisymmetric stretching |
Phosphorus(IV) oxide shares structural similarities with other group 15 and group 16 dioxide radicals, particularly nitrogen dioxide and sulfur dioxide [32] [35]. The comparison reveals fundamental patterns in the molecular geometry and electronic structure of these related compounds [33] [35]. Nitrogen dioxide exhibits a bent geometry with an oxygen-nitrogen-oxygen bond angle of 134.3 degrees, remarkably similar to the 135.3-degree angle observed in phosphorus(IV) oxide [35] [40].
The structural similarity between phosphorus(IV) oxide and nitrogen dioxide reflects their analogous electronic configurations and the similar behavior of group 15 elements in their tetravalent oxidation states [32] [33]. Both compounds possess seventeen valence electrons and exhibit radical character due to the presence of one unpaired electron [32]. However, the larger atomic radius of phosphorus compared to nitrogen results in slightly longer bond lengths and subtle differences in bond angles [35].
Sulfur dioxide presents an interesting comparison, as it adopts a bent geometry with an oxygen-sulfur-oxygen bond angle of 119.5 degrees, significantly smaller than the angles observed in phosphorus(IV) oxide and nitrogen dioxide [35] [36]. Unlike the phosphorus and nitrogen analogues, sulfur dioxide does not possess unpaired electrons and therefore does not exhibit radical character [35] [36]. This difference in electronic structure influences the molecular geometry and chemical reactivity patterns [35].
Chlorine dioxide provides another relevant comparison within the group of bent dioxide molecules [32]. This compound exhibits a bent geometry with an oxygen-chlorine-oxygen bond angle of 117.6 degrees and possesses one unpaired electron, similar to phosphorus(IV) oxide [32]. The comparison highlights the influence of the central atom's electronegativity and size on the molecular geometry and bonding characteristics [32] [35].
The thermodynamic properties of phosphorus(IV) oxide also provide insights into its structural characteristics [27] [41]. The standard enthalpy of formation is -314.52 kilojoules per mole, indicating the thermodynamic stability of the bent ground state configuration [27]. The standard entropy of 253.69 joules per mole per Kelvin reflects the molecular complexity and the contribution of vibrational and rotational modes to the overall entropy [27].
Table 5: Thermodynamic Properties
Property | Value |
---|---|
Standard Enthalpy of Formation (kJ/mol) | -314.52 |
Standard Entropy (J/mol·K) | 253.69 |
Heat Capacity (298K) (J/mol·K) | Variable with temperature |
Table 6: Structural Comparison with Similar Radicals
Radical | Molecular Formula | Geometry | Bond Angle (degrees) | Unpaired Electrons | Central Atom |
---|---|---|---|---|---|
PO₂ | O₂P | Bent | 135.3 | 1 | P(IV) |
NO₂ | NO₂ | Bent | 134.3 | 1 | N(IV) |
SO₂ | SO₂ | Bent | 119.5 | 0 | S(IV) |
ClO₂ | ClO₂ | Bent | 117.6 | 1 | Cl(IV) |
Vibrational spectroscopy provides fundamental insights into the molecular structure and bonding characteristics of phosphorus(IV) oxide. The compound exhibits distinctive spectroscopic signatures that reflect its unique molecular geometry and electronic environment.
Phosphorus(IV) oxide demonstrates characteristic infrared absorption patterns that enable its identification and structural characterization. The molecular ion possesses a symmetric stretching vibration at 933 cm⁻¹, which represents the fundamental P-O stretching mode [1]. This frequency corresponds to the A₁ symmetry mode and appears as a strong absorption band in gas-phase infrared spectra [2].
The infrared spectrum of phosphorus(IV) oxide reveals multiple absorption regions of particular significance. Strong absorption bands occur in the 1050-1200 cm⁻¹ region, corresponding to antisymmetric P-O stretching vibrations [3]. These bands demonstrate E symmetry characteristics and provide important structural information about the molecular framework.
Medium-intensity absorption bands appear in the 400-600 cm⁻¹ range, attributed to P-O-P bending deformation modes [4]. These lower-frequency vibrations reflect the molecular cage structure and provide insights into the three-dimensional arrangement of phosphorus and oxygen atoms.
Additional infrared features include weak absorption bands in the 200-400 cm⁻¹ region, corresponding to P-O-P wagging motions and low-frequency bending modes [5]. The ring breathing vibrations occur in the 300-500 cm⁻¹ range with medium intensity, while torsional modes appear as weak features in the 50-200 cm⁻¹ region [6].
Matrix isolation studies in solid argon have revealed that phosphorus oxides, including phosphorus(IV) oxide, exhibit spectral shifts of approximately 3-9 cm⁻¹ depending on the matrix environment. These matrix effects provide valuable information about intermolecular interactions and environmental influences on vibrational frequencies.
Absorption Band | Frequency Range (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
P-O symmetric stretch | 933 | Strong | A₁ symmetry mode |
P-O antisymmetric stretch | 1050-1200 | Strong | E symmetry modes |
P-O-P bending | 400-600 | Medium | Deformation modes |
P-O-P wagging | 200-400 | Weak | Low-frequency bending |
Ring breathing | 300-500 | Medium | Cage vibration |
Torsional modes | 50-200 | Weak | Rotational motion |
Raman spectroscopy provides complementary information to infrared spectroscopy for phosphorus(IV) oxide characterization. The symmetric P-O stretching mode at 933 cm⁻¹ exhibits strong Raman activity, appearing as an intense polarized band [7]. This mode demonstrates A₁ symmetry characteristics and serves as a diagnostic feature for molecular identification.
The symmetric stretching vibrations occur in the 750-1077 cm⁻¹ range with strong Raman intensity [7]. These bands provide information about the symmetry environment of phosphorus atoms and their coordination with oxygen atoms. Antisymmetric stretching modes appear with medium intensity in the Raman spectrum, typically occurring at higher frequencies than their symmetric counterparts.
P-O-P bending modes demonstrate strong Raman activity, appearing as prominent features in the spectrum [4]. These vibrations reflect the angular deformation of the molecular framework and provide insights into the flexibility and rigidity of the phosphorus-oxygen bonds.
The ring breathing vibrations exhibit strong Raman intensity, appearing as characteristic bands that reflect the overall molecular cage structure [8]. These modes are particularly sensitive to changes in molecular geometry and can provide information about structural distortions or environmental effects.
Medium-intensity Raman bands correspond to P-O-P wagging motions, while torsional modes show variable intensity depending on the specific molecular orientation and measurement conditions [7]. The polarization characteristics of these Raman bands provide additional information about molecular symmetry and vibrational assignments.
Raman Mode | Frequency Range (cm⁻¹) | Intensity | Polarization | Assignment |
---|---|---|---|---|
P-O symmetric stretch | 933 | Strong | Polarized | A₁ symmetry |
Symmetric stretching | 750-1077 | Strong | Polarized | Cage vibrations |
P-O-P bending | 400-600 | Strong | Depolarized | Angular deformation |
Ring breathing | 300-500 | Strong | Polarized | Molecular cage |
P-O-P wagging | 200-400 | Medium | Variable | Low-frequency modes |
Electronic spectroscopy of phosphorus(IV) oxide reveals important information about its electronic structure and excited-state properties. The compound exhibits a characteristic electronic transition at 30393 ± 2 cm⁻¹, corresponding to the ²B₁-X transition [1]. This transition occurs in the wavelength range of 268-600 nm, placing it in the ultraviolet to visible spectral region [2].
The electronic spectrum demonstrates strong absorption features that reflect the molecular orbital structure and electronic configuration of the phosphorus(IV) oxide radical [9]. The absorption edge position correlates with the oxidation state of phosphorus and the coordination environment of the central atom [9].
X-ray absorption near-edge structure (XANES) spectroscopy provides detailed information about the electronic structure. The phosphorus K-edge appears in the 2150-2155 eV range, while the L₂,₃-edge occurs at 130-150 eV [9] [10]. These core-level transitions provide insights into the local electronic environment and coordination geometry.
The core exciton binding energy for phosphorus(IV) oxide compounds is estimated to be approximately 1-5 eV, depending on the specific coordination environment and oxidation state [9]. This parameter reflects the strength of electron-hole interactions and provides information about the electronic screening effects.
Photoelectron spectroscopy studies reveal the ionization energy of approximately 70 eV for electron impact ionization [11]. This value corresponds to the energy required to remove an electron from the molecular orbital and form the corresponding cation radical.
Electronic Transition | Energy/Wavelength | Assignment | Characteristics |
---|---|---|---|
²B₁-X transition | 30393 ± 2 cm⁻¹ | Electronic excitation | UV-visible region |
P K-edge | 2150-2155 eV | Core electron excitation | X-ray absorption |
P L₂,₃-edge | 130-150 eV | Core level transitions | Surface sensitive |
Ionization threshold | ~70 eV | Electron impact | Mass spectrometry |
Electron paramagnetic resonance (EPR) spectroscopy is particularly valuable for characterizing phosphorus(IV) oxide due to its unpaired electron character. The radical nature of this compound makes it highly suitable for EPR analysis, providing detailed information about the electronic structure and molecular environment [12].
The g-factor for phosphorus(IV) oxide is expected to be close to 2.0, characteristic of organic and inorganic radicals [13]. This parameter reflects the magnetic environment of the unpaired electron and provides information about spin-orbit coupling effects.
Hyperfine coupling interactions with the phosphorus nucleus are expected to be significant due to the direct involvement of phosphorus orbitals in the unpaired electron density [14]. The phosphorus-31 nucleus has a nuclear spin of I = 1/2, which results in doublet splitting of the EPR signal.
Superhyperfine coupling with neighboring oxygen nuclei may also be observed, providing additional structural information about the immediate molecular environment [13]. These interactions are typically weaker than the primary phosphorus hyperfine coupling but can provide valuable insights into the electronic delocalization.
The EPR linewidth is influenced by spin-lattice relaxation and spin-spin relaxation processes [12]. These relaxation mechanisms depend on the molecular motion, temperature, and local environment, making EPR spectroscopy sensitive to physical and chemical changes.
Temperature-dependent EPR studies can provide information about valley-orbit splitting and electronic energy levels [14]. The spin-lattice relaxation time (T₁) and spin-spin relaxation time (T₂) are important parameters that reflect the molecular dynamics and electronic structure.
EPR Parameter | Expected Value | Information Content |
---|---|---|
g-factor | ~2.0 | Electronic environment |
Hyperfine coupling (³¹P) | Significant | Nuclear-electron interaction |
Linewidth | Variable | Relaxation processes |
Spin multiplicity | S = 1/2 | Unpaired electron |
Mass spectrometry provides essential information about the molecular composition and fragmentation behavior of phosphorus(IV) oxide. The molecular ion appears at m/z 62-63, corresponding to the *radical cation [O₂P]⁺- * [15]. This molecular ion peak serves as the parent ion for subsequent fragmentation processes.
Electron impact ionization typically requires energies of approximately 70 eV to achieve efficient ionization [11]. The ionization process involves the removal of an electron from the molecular orbital system, resulting in the formation of a radical cation with characteristic fragmentation patterns.
The primary fragment ions include m/z 31 (P⁺) and m/z 47 (PO⁺) [16]. The phosphorus cation (P⁺) results from the complete loss of both oxygen atoms, while the phosphorus monoxide cation (PO⁺) corresponds to the loss of a single oxygen atom [17].
Secondary fragmentation pathways may include the formation of oxygen cations (O⁺) at m/z 16 and oxygen molecule cations (O₂⁺- ) at m/z 32 [18]. These fragments provide information about the bond dissociation energies and thermodynamic stability of different molecular units.
Collision-induced dissociation (CID) studies reveal the relative stability of different phosphorus-oxygen bonds and provide insights into the fragmentation mechanisms [19]. The appearance potentials for various fragment ions reflect the energetics of bond-breaking processes.
High-resolution mass spectrometry can distinguish between isobaric species and provide accurate mass measurements for molecular ion identification [20]. The isotope pattern reflects the natural abundance of phosphorus-31 and oxygen-16 isotopes.
Ion | m/z | Formation Process | Relative Abundance |
---|---|---|---|
[O₂P]⁺- | 62-63 | Molecular ion | Moderate |
[PO]⁺ | 47 | Loss of O | High |
[P]⁺ | 31 | Loss of O₂ | High |
[O₂]⁺- | 32 | Complementary fragment | Low |
[O]⁺ | 16 | Multiple fragmentations | Low |
The fragmentation efficiency depends on the internal energy of the molecular ion and the activation energies for different dissociation pathways [21]. Metastable ion analysis can provide information about the kinetics of fragmentation and the energy requirements for specific bond-breaking processes.